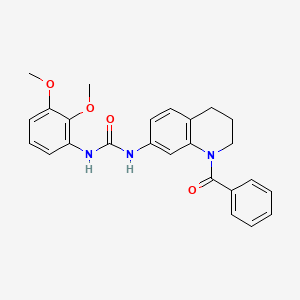

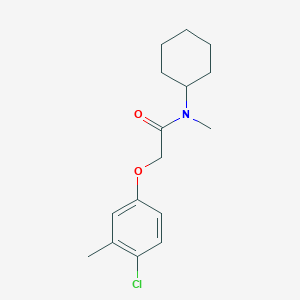

2-(4-chlorophenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-chlorophenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide is a chemical entity that appears to be a derivative of acetamide with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups, acetamide linkages, and heterocyclic structures, which are often synthesized for their potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions starting from various substituted or unsubstituted aromatic organic acids, which are converted into esters, hydrazides, and then further cyclized or reacted with other reagents to obtain the target compounds . For example, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in DMF and NaH . Similarly, cyclization of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides with acetic anhydride yields imidazolin-5-one compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry . These methods provide information about the functional groups present, the molecular framework, and the molecular weight, which are crucial for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are characterized by the formation of heterocyclic structures, such as oxadiazoles, imidazolines, and thiosemicarbazides . These reactions often involve cyclization steps, nucleophilic substitutions, and condensation reactions, which are common in the synthesis of complex organic molecules with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, melting points, and stability, are not explicitly mentioned in the provided papers. However, these properties are typically influenced by the molecular structure and functional groups present in the compound. For instance, the presence of chlorophenyl groups and acetamide linkages can affect the compound's polarity, solubility in organic solvents, and reactivity towards biological targets .

Relevant Case Studies

The papers provided do not include specific case studies on the compound of interest. However, they do report on the biological screening of related compounds, such as their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase , or their anticonvulsant activity evaluated using a PTZ-induced seizures model in mice . These studies are crucial for understanding the potential therapeutic applications of the synthesized compounds and guiding further modifications to enhance their biological efficacy.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Compounds with structural similarities to the specified chemical have been synthesized and studied for their vibrational spectra and electronic properties. For example, bioactive benzothiazolinone acetamide analogs have shown potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. Additionally, their non-linear optical (NLO) activity has been explored, indicating potential applications in photonics and electro-optical devices (Mary et al., 2020).

Antimicrobial Activity

Derivatives of chlorophenyl acetamides have been synthesized and evaluated for their antibacterial activity against various bacterial strains. These studies provide a foundation for developing new antimicrobial agents, suggesting potential for the specified compound in similar applications (Desai et al., 2008).

properties

IUPAC Name |

2-(4-chlorophenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c22-16-8-5-14(6-9-16)12-21(25)23-13-15-7-10-20-18(11-15)17-3-1-2-4-19(17)24-20/h5-11,24H,1-4,12-13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCUVTJGJMPFED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide](/img/structure/B2520489.png)

![(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2520492.png)

![7-(2-Chloropropanoyl)-1,3,4,5,5a,6,8,8a-octahydropyrrolo[3,4-b]azepin-2-one](/img/structure/B2520493.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2520494.png)

![5-Thieno[3,2-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2520495.png)

![(6-methoxy-1H-indol-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2520496.png)

![2-(1-Methylindol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2520497.png)

![(Z)-8-(4-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2520504.png)